Elacestrant - 722533-56-4

Elacestrant

Catalog Number: EVT-255733
CAS Number: 722533-56-4
Molecular Formula: C30H38N2O2
Molecular Weight: 458.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Elacestrant is classified as a selective estrogen receptor degrader (SERD) and a selective estrogen receptor modulator (SERM). [] It functions by binding to the estrogen receptor (ER), a protein found in approximately 70% of breast cancers. [] This binding interaction makes Elacestrant a valuable tool in scientific research, particularly in the field of oncology. Elacestrant's ability to degrade ER and modulate its signaling pathways makes it a promising agent for studying endocrine-resistant breast cancer, including cases with ESR1 mutations. []

Mechanism of Action

Elacestrant exhibits a dual mechanism of action, acting as both a SERD and a SERM depending on its concentration. [] At higher doses, Elacestrant primarily functions as a SERD. It binds to the ER and induces a conformational change leading to the receptor's degradation via the ubiquitin-proteasome pathway. [, , , ] This degradation effectively inhibits ER-mediated signaling pathways, ultimately suppressing the growth and survival of ER-expressing cancer cells. [, , , ] At lower doses, Elacestrant can act as a SERM, exhibiting estrogen-like effects in specific tissues, such as reducing hot flashes and protecting against bone loss. []

Physical and Chemical Properties Analysis
  • Oral Bioavailability: Elacestrant is noted for its oral bioavailability, contrasting with the intramuscular administration of fulvestrant. [, , , , , , , , , ]
  • Blood-Brain Barrier Permeability: Elacestrant demonstrates the ability to cross the blood-brain barrier, making it a potential therapeutic option for breast cancer brain metastases. [, ]
Applications
  • Preclinical Studies:
    • Elacestrant significantly inhibits tumor growth in various ER+ breast cancer models, including patient-derived xenografts (PDX). [, , , ]
    • It demonstrates efficacy against models harboring ESR1 mutations, a known mechanism of resistance to standard endocrine therapies. [, , , , ]
    • Elacestrant shows potential as a combination therapy with other targeted agents like palbociclib, everolimus, and alpelisib, enhancing antitumor activity. [, , , ]
  • Clinical Studies:
    • Elacestrant demonstrated positive results in the Phase III EMERALD trial, showing improved progression-free survival compared to standard endocrine therapy in patients with ER+/HER2- advanced or metastatic breast cancer, particularly those with ESR1 mutations. [, , , , , , , , , ]
    • It exhibits activity in heavily pretreated patients, including those with prior CDK4/6 inhibitor and fulvestrant exposure. [, , , , , ]
    • Ongoing trials are exploring its efficacy in various clinical settings, including early-stage breast cancer, combination therapies, and brain metastasis. [, , , ]
Future Directions
  • Optimizing Combination Therapies: Investigating its efficacy in combination with other targeted agents to overcome resistance mechanisms and enhance antitumor activity. [, , , , , , ]
  • Exploring Early-Stage Breast Cancer: Evaluating its potential as neoadjuvant or adjuvant therapy in early-stage ER+ breast cancer. [, ]
  • Targeting Brain Metastases: Further exploring its ability to cross the blood-brain barrier and its efficacy in treating brain metastases. [, ]
  • Biomarker Development: Identifying predictive biomarkers for response to Elacestrant to personalize treatment strategies. [, , ]

Fulvestrant

Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD) used in the treatment of estrogen receptor-positive (ER+) breast cancer. It acts as an ER antagonist, inducing a conformational change in the receptor that leads to its ubiquitination and degradation through the proteasomal pathway [, , , , , ].

Relevance: As the only approved SERD prior to elacestrant, fulvestrant serves as a critical comparator for elacestrant's efficacy and properties [, , , ]. While both compounds target and degrade ER, elacestrant offers the advantage of oral bioavailability, overcoming the limitations of fulvestrant's intramuscular administration and pharmacokinetic profile [, , , ]. Several studies highlighted elacestrant's efficacy in preclinical models resistant to fulvestrant, particularly those harboring ESR1 mutations [, , , ].

Palbociclib

Compound Description: Palbociclib is a cyclin-dependent kinase 4/6 inhibitor (CDK4/6i) used in combination with endocrine therapies for treating ER+ breast cancer [, , , , , , ]. CDK4/6 inhibitors block cell cycle progression, enhancing the effects of endocrine therapies.

Relevance: Studies demonstrated the synergistic antitumor activity of elacestrant when combined with palbociclib in preclinical models [, ]. This combination showed efficacy in both in vitro and in vivo settings, including models with acquired resistance to palbociclib or harboring ESR1 mutations [, ]. This combination represents a potential therapeutic strategy for overcoming endocrine resistance in ER+ breast cancer.

Everolimus

Compound Description: Everolimus is an inhibitor of the mammalian target of rapamycin (mTOR) pathway, a key signaling pathway involved in cell growth and proliferation [, , ]. Everolimus is used in combination with endocrine therapies to treat ER+ breast cancer.

Relevance: Everolimus, like palbociclib, is investigated for its synergistic potential with elacestrant. Preclinical data suggest that the combination of elacestrant and everolimus can lead to increased efficacy in certain contexts []. This finding highlights the potential of targeting both ER and mTOR pathways for enhanced treatment responses in ER+ breast cancer.

Abemaciclib

Compound Description: Abemaciclib is another CDK4/6i used in combination with endocrine therapies for treating ER+ breast cancer [, , , , ].

Relevance: Similar to palbociclib, abemaciclib's synergistic potential with elacestrant is being actively investigated, particularly in patients with brain metastases, a population with limited treatment options [, , ]. Notably, both elacestrant and abemaciclib have shown the ability to penetrate the blood-brain barrier, making their combination a promising therapeutic strategy for this challenging clinical scenario [, ].

Ribociclib

Compound Description: Ribociclib, like abemaciclib and palbociclib, is a CDK4/6i used in combination with endocrine therapies for treating ER+ breast cancer [].

Relevance: Ribociclib represents another CDK4/6i being investigated for its potential synergistic effects when combined with elacestrant []. This highlights the ongoing exploration of various CDK4/6i combinations with elacestrant to optimize treatment strategies for ER+ breast cancer.

Alpelisib

Compound Description: Alpelisib is a selective inhibitor of the PI3Kα isoform, a key component of the PI3K/Akt/mTOR pathway often implicated in endocrine resistance [, ].

Relevance: Preclinical studies showed that combining elacestrant and alpelisib leads to significant tumor growth inhibition in ER+ breast cancer patient-derived xenograft models, including those with ESR1 mutations []. These findings highlight the rationale for dual targeting of ER and PI3K signaling pathways to combat endocrine resistance and are being further explored in clinical trials [, ].

Samuraciclib

Compound Description: Samuraciclib (CT7001) is a selective inhibitor of cyclin-dependent kinase 7 (CDK7), an enzyme involved in cell cycle regulation and ER signaling [].

Relevance: Samuraciclib's potential synergy with elacestrant is under investigation, driven by the rationale that inhibiting CDK7 could further enhance the efficacy of ER degradation mediated by elacestrant []. This combination approach is built upon the previously observed clinical activity of samuraciclib with fulvestrant and aims to improve treatment options for HR+ breast cancer after CDK4/6i therapy [].

Onapristone

Compound Description: Onapristone is a type I antiprogestin that blocks the progesterone receptor (PgR) from dimerizing and inhibits ligand-induced phosphorylation of PgR []. Onapristone has shown clinical anti-cancer activity in hormone therapy-naïve and tamoxifen-resistant breast cancer [].

Relevance: The combination of onapristone and elacestrant is being investigated for its therapeutic potential in ER+/PgR+,HER2- advanced or metastatic breast cancer []. This investigation is based on the rationale that targeting both ER and PgR pathways might yield synergistic antitumor effects and provide new treatment options for patients with endocrine-resistant disease [].

Dihydrotestosterone (DHT)

Compound Description: Dihydrotestosterone (DHT) is a naturally occurring androgen that acts as an agonist of the androgen receptor (AR) [].

Relevance: DHT served as a positive control in a study investigating the mechanism of action of RAD140, a selective androgen receptor modulator (SARM) []. Both DHT and RAD140 induced apoptosis and increased phospho-H2A.X expression, a marker of DNA damage, in endocrine-resistant breast cancer cell lines []. This suggests that RAD140, like DHT, might exert antitumor effects through AR-mediated mechanisms, which could potentially complement the action of elacestrant.

Apalutamide

Compound Description: Apalutamide is an androgen receptor (AR) antagonist used in the treatment of prostate cancer [].

Relevance: Apalutamide served as a tool compound in a study investigating the mechanism of action of RAD140 []. Apalutamide partially reversed the apoptosis induced by RAD140 and DHT in endocrine-resistant breast cancer cells, further supporting the involvement of AR signaling in their mechanism of action []. While not directly combined with elacestrant in the provided research, apalutamide highlights the potential relevance of AR signaling modulation in the context of ER-targeted therapies.

Tamoxifen

Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM) used in the treatment of ER+ breast cancer [, ].

Relevance: Tamoxifen serves as a comparator to elacestrant in preclinical studies exploring the efficacy of different endocrine therapies against ESR1 mutant breast cancer models [, ]. Although both compounds target the ER pathway, elacestrant, as a SERD, induces ER degradation, potentially offering advantages over tamoxifen, particularly in the context of endocrine resistance.

Exemestane

Compound Description: Exemestane is an aromatase inhibitor (AI) that blocks estrogen production and is used in the treatment of ER+ breast cancer [, ].

Relevance: Similar to tamoxifen, exemestane serves as a comparator to elacestrant in preclinical studies evaluating the efficacy of endocrine therapies against ESR1 mutant breast cancer models [, ]. Elacestrant's distinct mechanism of action, directly targeting and degrading ER, might offer advantages over AIs like exemestane in overcoming endocrine resistance.

Letrozole

Compound Description: Letrozole is another aromatase inhibitor (AI) used in the treatment of ER+ breast cancer [].

Relevance: Letrozole, along with other AIs, represents a class of endocrine therapies that elacestrant could potentially replace or be used in sequence with, especially in patients with ESR1 mutations who may not respond well to AIs [].

Properties

CAS Number

722533-56-4

Product Name

Elacestrant

IUPAC Name

(6R)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol

Molecular Formula

C30H38N2O2

Molecular Weight

458.6 g/mol

InChI

InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m1/s1

InChI Key

SIFNOOUKXBRGGB-AREMUKBSSA-N

SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Synonyms

(6R)-6-(2-(ethyl((4-(2-(ethylamino)ethyl)phenyl)methyl)amino)-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol
elacestrant

Canonical SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O

Isomeric SMILES

CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@@H]3CCC4=C(C3)C=CC(=C4)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.